molecular formula C9H11NO2S2 B13172612 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde

4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde

Cat. No.: B13172612
M. Wt: 229.3 g/mol
InChI Key: OKZFXONAZGLKIF-UHFFFAOYSA-N
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Description

4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H11NO2S2. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with thiomorpholine-1,1-dioxide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .

Scientific Research Applications

4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

What sets 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11NO2S2

Molecular Weight

229.3 g/mol

IUPAC Name

4-(1-oxo-1,4-thiazinan-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H11NO2S2/c11-6-9-5-8(7-13-9)10-1-3-14(12)4-2-10/h5-7H,1-4H2

InChI Key

OKZFXONAZGLKIF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1C2=CSC(=C2)C=O

Origin of Product

United States

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